4-(3-Nitrophthalimidyl)-phenol
Description
However, it extensively discusses 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structurally distinct compound with notable nonlinear optical (NLO) properties. For transparency, this article will focus on the available evidence for the latter compound and draw comparisons to structurally or functionally related compounds.
Properties
Molecular Formula |
C14H8N2O5 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O5/c17-9-6-4-8(5-7-9)15-13(18)10-2-1-3-11(16(20)21)12(10)14(15)19/h1-7,17H |
InChI Key |
HZVSNLPJLKNYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The NLO properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol are benchmarked against other π-conjugated organic compounds, including phthalimides, imidazole derivatives, and phenol-based systems. Key comparisons are summarized below:
Table 1: Key Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol vs. Related Compounds
Structural and Functional Comparisons
π-Conjugation and Charge Transfer 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibits extensive π-conjugation across its imidazole and phenyl rings, leading to a low HOMO-LUMO gap (2.54 eV) and significant intramolecular charge transfer (ICT) . This contrasts with phenol esters (e.g., 4-nitrobenzoate), which lack extended conjugation and show weaker NLO responses . 3-Chloro-N-phenyl-phthalimide has a rigid phthalimide core but lacks the imidazole-phenol moiety, limiting its ICT capabilities compared to the title compound .
Nonlinear Optical Performance The title compound demonstrates self-focusing behavior (negative n₂) and strong two-photon absorption (TPA) due to its high β value (4.044 × 10⁻¹ cm/W) . These properties surpass those of simpler aromatic esters and align with advanced NLO materials like push-pull chromophores .
Thermal and Chemical Stability The title compound’s melting point (278°C) and purity (>96%) suggest robustness under high-intensity optical conditions . Phenol esters, while stable, degrade at lower temperatures due to ester bond lability .
Quantum Mechanical Insights
Theoretical studies (DFT/TD-DFT) reveal that the title compound’s NLO properties arise from:
- High polarizability (γ = 2.2627 × 10⁻⁶ esu) due to delocalized π-electrons .
- Dipole Moment Reversal in excited states, enhancing hyperpolarizability .
- Low Hardness (η) and High Softness (S) , indicating high reactivity and electron mobility .
Similar calculations for phthalimides or phenol esters are absent in the evidence, underscoring the uniqueness of the imidazole-phenol system.
Limitations and Opportunities
- Gaps in Data: Direct comparisons to nitro-substituted analogs (e.g., 4-(3-Nitrophthalimidyl)-phenol) are hindered by insufficient evidence.
- Future Directions: Functionalizing the title compound with electron-withdrawing groups (e.g., -NO₂) could further enhance NLO performance, as seen in nitroaromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
